molecular formula C21H19N3O4S B11632360 (7Z)-3-(1,3-benzodioxol-5-yl)-7-(4-ethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-3-(1,3-benzodioxol-5-yl)-7-(4-ethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11632360
M. Wt: 409.5 g/mol
InChI Key: SHPBXAKXZUFQKP-OCKHKDLRSA-N
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Description

(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(4-ETHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, an ethoxyphenyl group, and a thiazolo-triazine core

Preparation Methods

The synthesis of (7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(4-ETHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Ethoxyphenyl Group: This step involves the ethylation of phenol derivatives.

    Construction of the Thiazolo-Triazine Core: This is often the most complex step, involving the cyclization of appropriate precursors under controlled conditions.

Industrial production methods for this compound would require optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(4-ETHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates.

Scientific Research Applications

(7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(4-ETHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(4-ETHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to (7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(4-ETHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE include other thiazolo-triazine derivatives and compounds with benzodioxole or ethoxyphenyl groups. These similar compounds may share some chemical properties and reactivity but differ in their specific structures and applications. The uniqueness of (7Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-7-[(4-ETHOXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C21H19N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

(7Z)-3-(1,3-benzodioxol-5-yl)-7-[(4-ethoxyphenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C21H19N3O4S/c1-2-26-16-6-3-14(4-7-16)9-19-20(25)24-12-23(11-22-21(24)29-19)15-5-8-17-18(10-15)28-13-27-17/h3-10H,2,11-13H2,1H3/b19-9-

InChI Key

SHPBXAKXZUFQKP-OCKHKDLRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N3CN(CN=C3S2)C4=CC5=C(C=C4)OCO5

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N3CN(CN=C3S2)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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